N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-16-8-7-14(13-17(16)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-18(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWRBMITXOPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts such as dimethylaminopyridine (DMAP) and solvents like dichloromethane. The process involves cooling the reaction mixture to 0°C, adding reagents under nitrogen protection, and then allowing the reaction to proceed at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step reactions that incorporate various functional groups conducive to biological activity. The compound's structure features a benzothiazole moiety, which is known for its role in drug development, particularly in anticancer and antimicrobial agents.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against human cancer lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), demonstrating significant cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structural components allow it to interact with bacterial enzymes or membranes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. In vitro studies suggest that similar benzothiazole derivatives can effectively combat infections caused by resistant bacterial strains .
Study 1: Anticancer Effects
In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity against cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study found that compounds exhibiting the benzothiazole structure showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial membrane integrity and interference with metabolic pathways .
Mechanism of Action
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the benzothiazole ring, resulting in different chemical properties and biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar structure but includes an isobutylphenyl group, which can alter its reactivity and applications.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the combination of the benzothiazole ring and the dimethoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate benzothiazole derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | |
| SK-Hep-1 (Liver) | 15.0 | |
| NUGC-3 (Gastric) | 12.8 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies indicate that benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the Raf-MEK-ERK pathway. This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.
Case Study 1: In Vitro Efficacy
A study conducted on the efficacy of this compound in vitro showed promising results against breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner when tested against MDA-MB-231 cells.
Case Study 2: Combination Therapy
In another investigation, the compound was tested in combination with standard chemotherapeutic agents like doxorubicin. The results indicated an enhanced cytotoxic effect when used in conjunction with doxorubicin compared to either agent alone. This suggests potential for use in combination therapies to improve treatment outcomes in resistant cancer types.
Q & A
Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of 2-aminothiophenol derivatives to form the benzothiazole core . Subsequent steps include amide coupling between the benzothiazole intermediate and a 3,4-dimethoxyphenethylamine derivative. Key conditions include:
- Use of coupling agents like EDC/HOBt for amide bond formation.
- Solvent selection (e.g., DMF or dichloromethane) to enhance reactivity.
- Temperature control (e.g., 0–25°C) to minimize side reactions .
- Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring and benzothiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHNOS).
- X-ray Crystallography : For unambiguous confirmation of 3D conformation, if crystallizable .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity via COX-2 inhibition assays, given the benzothiazole moiety’s known role in modulating inflammatory pathways .
- Antimicrobial screening (e.g., MIC determination against Gram-positive/negative bacteria) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : SAR studies should systematically modify substituents and evaluate effects:
- Phenethylamine moiety : Replace 3,4-dimethoxy groups with halogens or bulky substituents to assess steric/electronic impacts .
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance electrophilicity .
- Amide linker : Replace the propanamide chain with heterocyclic spacers (e.g., triazole) to improve metabolic stability .
Example Data Table :
| Modification | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Fluoro substituent on phenyl | 2× increase in COX-2 inhibition | |
| 6-Nitrobenzothiazole | 3× higher cytotoxicity (IC = 8 µM) |
Q. What strategies resolve contradictions in reported biological data for benzothiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Compound purity : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .
- Cellular context : Test across multiple cell lines and primary cells to account for heterogeneity .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer : Stability profiling is critical for drug development:
- pH-dependent degradation : Perform accelerated stability studies in buffers (pH 1–9) at 37°C. Benzothiazoles may hydrolyze in acidic conditions .
- Plasma stability : Incubate with human plasma and quantify parent compound via LC-MS/MS over 24 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular modeling strategies include:
- Docking studies : Use AutoDock Vina or Schrödinger to predict interactions with targets like COX-2 or DNA topoisomerase .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability .
- QSAR models : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
Contradiction Analysis & Experimental Design
Q. How to address conflicting reports on the anti-inflammatory vs. cytotoxic effects of benzothiazole derivatives?
- Methodological Answer : Design dual-activity assays to dissect mechanisms:
- Dose-response curves : Identify concentration ranges where anti-inflammatory (low nM) vs. cytotoxic (µM) effects dominate .
- Pathway-specific inhibitors : Use COX-2 inhibitors (e.g., celecoxib) to isolate cytotoxicity unrelated to inflammation .
- Gene knockout models : CRISPR-Cas9-edited cell lines (e.g., COX-2 KO) to validate target engagement .
Q. What experimental controls are essential when testing this compound in enzyme inhibition assays?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., aspirin for COX-2, doxorubicin for cytotoxicity) .
- Solvent controls : DMSO at equivalent concentrations to rule out solvent effects .
- Blank reactions : Substrate + enzyme without compound to measure baseline activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
